molecular formula C14H14BrN5O2S B14930536 4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B14930536
M. Wt: 396.26 g/mol
InChI Key: IAWLRYWOBWWFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromine, cyano, dimethylamino, carbonyl, methyl, thienyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BROMO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14BrN5O2S

Molecular Weight

396.26 g/mol

IUPAC Name

4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14BrN5O2S/c1-7-8(5-16)13(23-11(7)14(22)19(2)3)17-12(21)10-9(15)6-20(4)18-10/h6H,1-4H3,(H,17,21)

InChI Key

IAWLRYWOBWWFLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NN(C=C2Br)C)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.